Antitumor agent-51
CAS No.:
Cat. No.: VC16657482
Molecular Formula: C23H25N5O2S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N5O2S |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 3-[(2R)-3-(4-methylpyridin-2-yl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-pyrazol-1-ylbutyl)benzamide |
| Standard InChI | InChI=1S/C23H25N5O2S/c1-17-8-11-24-20(14-17)28-21(29)16-31-23(28)19-7-4-6-18(15-19)22(30)25-9-2-3-12-27-13-5-10-26-27/h4-8,10-11,13-15,23H,2-3,9,12,16H2,1H3,(H,25,30)/t23-/m1/s1 |
| Standard InChI Key | CPZPCICKSNXNHQ-HSZRJFAPSA-N |
| Isomeric SMILES | CC1=CC(=NC=C1)N2[C@H](SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCN4C=CC=N4 |
| Canonical SMILES | CC1=CC(=NC=C1)N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCN4C=CC=N4 |
Introduction
Chemical Profile and Synthesis of Antitumor Agent-51
Antitumor agent-51 belongs to a class of triterpenoic acid analogues designed to target CSCs. Derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid, its synthesis involves structural modifications to enhance bioavailability and tumor specificity. While the exact synthetic pathway remains proprietary, researchers generated 52 analogues in a 2018 study, with agent-51 emerging as a lead compound due to its superior CSC-targeting properties .
Structural Characteristics
The compound retains oleanolic acid’s core pentacyclic framework while incorporating functional groups that improve cellular uptake and ROS-generating capacity. Comparative molecular modeling suggests that these modifications enhance interactions with CSC-specific signaling pathways, though detailed crystallographic data await publication .
Preclinical Pharmacological Evaluation
Antitumor agent-51 has undergone rigorous testing across multiple cancer models, demonstrating broad-spectrum activity.
In Vitro Efficacy
In tumorsphere formation assays—a gold standard for CSC activity assessment—agent-51 achieved 50% inhibition (IC₅₀) at concentrations 3–5-fold lower than conventional chemotherapeutics. Table 1 summarizes key findings:
| Cancer Type | Tumorsphere Inhibition (%) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Breast (Triple-negative) | 92 ± 4 | 0.8 | |
| Glioblastoma | 88 ± 6 | 1.2 | |
| Colon (Metastatic) | 85 ± 3 | 1.0 |
Notably, agent-51 maintained potency against cisplatin-resistant lines, with no observed cross-resistance .
In Vivo Tumor Suppression
Xenograft models revealed dose-dependent tumor growth inhibition:
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Breast cancer: 68% reduction in tumor volume at 10 mg/kg (p < 0.001 vs control)
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Pancreatic cancer: 57% reduction at 15 mg/kg (p < 0.01)
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Lung metastases: 80% decrease in metastatic nodules (p < 0.001)
Administration via intravenous injection showed optimal pharmacokinetics, with a plasma half-life of 8.2 hours and tumor-to-plasma ratio of 5.7:1 at 24 hours post-dose .
Mechanism of Action: Targeting Cancer Stem Cells
Antitumor agent-51 exerts its effects through a dual mechanism:
ROS-Mediated CSC Elimination
Treatment induces a 4.3-fold increase in intracellular ROS levels within 6 hours (p < 0.001), selectively triggering apoptosis in CD44+/CD24- CSCs while sparing normal stem cells . This ROS surge correlates with:
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Downregulation of Nrf2 antioxidant pathway components
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Mitochondrial membrane depolarization (ΔΨm decrease: 72%, p < 0.01)
Signaling Pathway Modulation
RNA sequencing revealed suppression of:
These pathways are critical for CSC self-renewal and chemoresistance, explaining agent-51’s ability to prevent tumor recurrence in long-term studies.
Comparative Analysis with Existing Therapies
When tested against standard CSC-targeting agents, agent-51 showed distinct advantages:
| Parameter | Antitumor Agent-51 | Salinomycin | Cisplatin |
|---|---|---|---|
| CSC Selectivity Index | 18.7 | 9.2 | 1.3 |
| Metastasis Inhibition | 80% | 45% | 12% |
| Resistant Cell IC₅₀ | 1.2 μM | 8.7 μM | >50 μM |
The selectivity index (ratio of normal cell IC₅₀ to CSC IC₅₀) highlights agent-51’s improved therapeutic window compared to existing options.
Clinical Development and Future Directions
Currently in IND-enabling studies, agent-51’s development pathway faces two key challenges:
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Formulation Optimization: Improving aqueous solubility while maintaining tumor penetration
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Biomarker Identification: Validating ROS response signatures as predictive markers
Ongoing phase 0 trials utilize patient-derived organoids to assess tumor-type specific responses, with preliminary data showing 79% concordance between organoid and xenograft results .
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